Cas no 2228772-30-1 (3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid)
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid
- EN300-1728551
- 2228772-30-1
-
- Inchi: 1S/C9H15N3O2/c1-9(2,5-8(13)14)3-4-12-7-10-6-11-12/h6-7H,3-5H2,1-2H3,(H,13,14)
- InChI Key: BXBKJRXLEAYDDW-UHFFFAOYSA-N
- SMILES: OC(CC(C)(C)CCN1C=NC=N1)=O
Computed Properties
- Exact Mass: 197.116426730g/mol
- Monoisotopic Mass: 197.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 68Ų
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728551-0.05g |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
2228772-30-1 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1728551-0.1g |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
2228772-30-1 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1728551-0.25g |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
2228772-30-1 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1728551-0.5g |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
2228772-30-1 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1728551-1.0g |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
2228772-30-1 | 1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1728551-2.5g |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
2228772-30-1 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1728551-5.0g |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
2228772-30-1 | 5g |
$3977.0 | 2023-06-04 | ||
| Enamine | EN300-1728551-10.0g |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
2228772-30-1 | 10g |
$5897.0 | 2023-06-04 | ||
| Enamine | EN300-1728551-1g |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
2228772-30-1 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1728551-5g |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
2228772-30-1 | 5g |
$3977.0 | 2023-09-20 |
3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid
Introduction to 3,3-Dimethyl-5-(1H-1,2,4-Triazol-1-Yl)Pentanoic Acid (CAS No. 2228772-30-1)
The compound 3,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid, identified by the CAS registry number CAS No. 2228772-30-1, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and related fields.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry. The presence of the triazole ring in this molecule contributes to its stability and bioavailability, making it a promising candidate for various therapeutic applications. Researchers have explored its role as a potential antimicrobial agent, with findings suggesting significant activity against a range of bacterial and fungal pathogens.
The synthesis of 3,3-dimethyl-5-(1H-1,2,4-triazol-1-ylium)pentanoic acid involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient production pathways, reducing costs and enhancing purity levels. These improvements are crucial for scaling up production to meet growing demand in both research and commercial settings.
In terms of pharmacokinetics, this compound exhibits favorable absorption profiles in preclinical models. Studies conducted using rodent models have demonstrated moderate oral bioavailability and sustained plasma levels over extended periods. These characteristics are advantageous for developing chronic disease treatments where consistent drug levels are essential.
The structural versatility of this compound allows for further modification to enhance its therapeutic properties. For instance, researchers have explored substituent effects on the pentanoic acid chain and triazole ring to optimize potency and selectivity against specific targets. Such modifications have led to derivatives with improved efficacy in combating resistant microbial strains.
In conclusion, the compound CAS No. 2228772-30-1 represents a valuable asset in contemporary chemical research. Its unique structure and promising biological activities position it as a key player in the development of novel therapeutic agents. Continued exploration into its properties and applications will undoubtedly yield further insights into its potential benefits across diverse medical fields.
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